2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol
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Overview
Description
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol is a heterocyclic compound that combines a pyrazole ring and a thiazole ring. This compound is of significant interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of both pyrazole and thiazole moieties in a single molecule endows it with diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and imidazole derivatives, have been found to interact with a variety of biological targets .
Mode of Action
It is known that thiazole and imidazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole and imidazole derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as antimicrobial, antifungal, antiviral, and antitumor activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and efficacy .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that environmental factors can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, chromatography, and distillation may be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)thiazol-5-ol: Lacks the methyl group on the pyrazole ring.
2-(1-Methyl-1H-pyrazol-4-yl)thiazole: Lacks the hydroxyl group on the thiazole ring.
1-Methyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
2-(1-Methyl-1H-pyrazol-4-yl)thiazol-5-ol is unique due to the presence of both a methyl group on the pyrazole ring and a hydroxyl group on the thiazole ring. This combination of functional groups enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1,3-thiazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-10-4-5(2-9-10)7-8-3-6(11)12-7/h2-4,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVSPWYMBWAVGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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